11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and a chloro substituent at the 11th position The presence of a 4-methylbenzyl group further adds to its structural complexity
Preparation Methods
The synthesis of 11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 4-chloro-3-nitrocoumarin and 4-methylbenzyl alcohol.
Reaction Conditions: The reaction involves the base-mediated reductive coupling of 4-chloro-3-nitrocoumarin with α-bromoacetophenone, followed by reductive intramolecular cyclization to afford the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chloro substituent at the 11th position can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Biological Research: The compound’s ability to interact with various molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
11-chloro-3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-chloro-3-methylphenol and pyrazolo[3,4-d]pyrimidine derivatives share structural similarities
Uniqueness: The unique combination of a chromeno ring fused with an oxazin ring, along with the specific substituents, distinguishes this compound from others. .
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
8-chloro-4-[(4-methylphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H20ClNO3/c1-13-5-7-14(8-6-13)10-24-11-18-20-17(9-19(23)21(18)26-12-24)15-3-2-4-16(15)22(25)27-20/h5-9H,2-4,10-12H2,1H3 |
InChI Key |
ABSBPZQMJCCKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
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